PDE9A2 Enzymatic Inhibition: Target Compound versus Chloro-Analog Structural Comparator
The target compound (2-amino derivative) is structurally distinguished from the 2-chloro analog (2-Chloro-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide, CAS 1353959-34-8) by the presence of a primary amino group versus a chlorine atom at the 2-position of the acetamide moiety. This amino-to-chloro substitution represents a critical functional group alteration that would be expected to alter hydrogen-bonding capacity and electronic properties within the PDE9A binding pocket . The target compound has been directly assayed and reported with a PDE9A2 IC50 of 433 nM, whereas no PDE9A inhibition data have been identified in the public domain for the 2-chloro analog. The presence of validated enzymatic activity data for the target compound provides a measurable basis for experimental selection [1].
| Evidence Dimension | PDE9A2 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 433 nM |
| Comparator Or Baseline | 2-Chloro-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide: No PDE9A IC50 data available in public domain |
| Quantified Difference | Target compound has established PDE9A inhibitory activity; comparator lacks publicly reported PDE9A data |
| Conditions | PDE9A2 scintillation proximity assay (SPA), 25°C, human recombinant enzyme |
Why This Matters
The target compound possesses validated PDE9A inhibitory activity, whereas the 2-chloro analog lacks publicly available PDE9A data, making the target compound the only structurally confirmed PDE9A-active entity in this direct analog pair.
- [1] BindingDB Entry BDBM224791. 2-Amino-N-cyclopropyl-N-(1-pyridin-2-yl-ethyl)-acetamide PDE9A2 IC50: 433 nM (SPA assay, 25°C). View Source
